molecular formula C21H20N2O7S2 B2410883 methyl 4-{[(2Z)-3-(2-ethoxy-2-oxoethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate CAS No. 865247-40-1

methyl 4-{[(2Z)-3-(2-ethoxy-2-oxoethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate

Cat. No.: B2410883
CAS No.: 865247-40-1
M. Wt: 476.52
InChI Key: SBINXEYCSKBCPE-DQRAZIAOSA-N
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Description

methyl 4-{[(2Z)-3-(2-ethoxy-2-oxoethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate is a complex organic compound with a unique structure that includes a benzothiazole ring, an ester group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include ethyl acetate, sulfuric acid, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

methyl 4-{[(2Z)-3-(2-ethoxy-2-oxoethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

methyl 4-{[(2Z)-3-(2-ethoxy-2-oxoethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-{[(2Z)-3-(2-ethoxy-2-oxoethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can enhance the compound’s solubility and stability, facilitating its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 4-{[(2Z)-3-(2-ethoxy-2-oxoethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate is unique due to its combination of a benzothiazole ring, an ester group, and a sulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

methyl 4-[[3-(2-ethoxy-2-oxoethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O7S2/c1-4-30-18(24)12-23-16-10-9-15(32(3,27)28)11-17(16)31-21(23)22-19(25)13-5-7-14(8-6-13)20(26)29-2/h5-11H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBINXEYCSKBCPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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